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molecular formula C10H14 B592691 1,2,4,5-Tetramethylbenzene-3,6-D2 CAS No. 1859-01-4

1,2,4,5-Tetramethylbenzene-3,6-D2

Cat. No. B592691
M. Wt: 136.234
InChI Key: SQNZJJAZBFDUTD-KCZCTXNHSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04275071

Procedure details

Example 1 was repeated but 1.33 g of aluminium trichloride, 1.13 g of chloroacetyl chloride and 1.34 g of durene were employed. 1.78 g of 3-chloroacetyl-durene were obtained, melting point 65.5°=66° C. The product was purified by distillation (bp 113°-117° C.)/0.4 mmHg) and crystallized from ethanol. Similarly, 3-bromoacetyl-durene, melting 53°-54° C. was obtained.
Quantity
1.33 g
Type
reactant
Reaction Step One
Quantity
1.13 g
Type
reactant
Reaction Step Two
Quantity
1.34 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl-].[Cl-].[Cl-].[Al+3].[Cl:5][CH2:6][C:7](Cl)=[O:8].[C:10]1([C:12](=[CH:14][C:15](=[C:17]([CH:19]=1)[CH3:18])[CH3:16])[CH3:13])[CH3:11]>>[Cl:5][CH2:6][C:7]([C:19]1[C:17]([CH3:18])=[C:15]([CH3:16])[CH:14]=[C:12]([CH3:13])[C:10]=1[CH3:11])=[O:8] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
1.33 g
Type
reactant
Smiles
[Cl-].[Cl-].[Cl-].[Al+3]
Step Two
Name
Quantity
1.13 g
Type
reactant
Smiles
ClCC(=O)Cl
Step Three
Name
Quantity
1.34 g
Type
reactant
Smiles
C=1(C)C(C)=CC(C)=C(C)C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClCC(=O)C1=C(C(C)=CC(=C1C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.78 g
YIELD: CALCULATEDPERCENTYIELD 84.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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